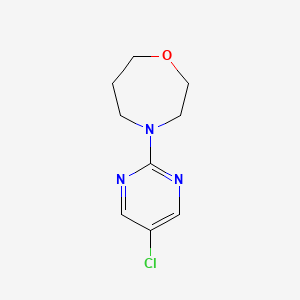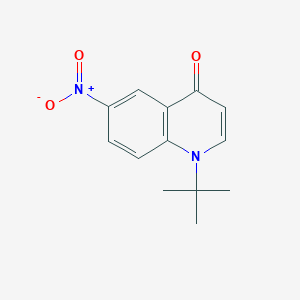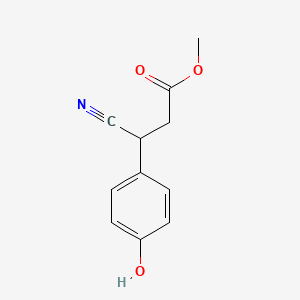
4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane” is a derivative of pyrimidine, a basic aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is used in the synthesis of various pharmaceutical products.
Applications De Recherche Scientifique
Antidiabetic Properties
4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane: has been investigated as an antidiabetic agent. Specifically, it targets the G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. GPR119 agonists stimulate glucose-dependent insulin release directly in the pancreas and promote secretion of the incretin GLP-1 in the gastrointestinal tract. This dual mechanism of action makes it an attractive candidate for type 2 diabetes treatment .
GPR119 Agonist for Metabolic Disorders
The compound acts as a selective GPR119 agonist. In rodent models of diabetes, it demonstrated efficacy both acutely and chronically. Additionally, in a single ascending dose study in healthy humans, it showed a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels .
Chemical Structure and Optimization
The structure of 4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane includes a pyridone core. Optimization efforts involved replacing the methylene piperidine linker with various nitrogen heterocycles. Interestingly, incorporation of four- or five-membered rings yielded inactive compounds, while the azepine variant maintained potency .
Potential Beyond Diabetes
While its primary focus is antidiabetic activity, further exploration may reveal additional therapeutic applications. Researchers continue to investigate its effects on metabolic-associated fatty liver disease and other related conditions .
Mécanisme D'action
Target of Action
The primary target of 4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract .
Mode of Action
4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane: acts as an agonist to GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Biochemical Pathways
The action of 4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane affects the insulin secretion pathway in the pancreas and the GLP-1 secretion pathway in the gastrointestinal tract . The downstream effects include enhanced insulin secretion and increased GLP-1 levels, which can help regulate blood glucose levels .
Pharmacokinetics
In a single ascending dose study in normal healthy humans, it showed a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels .
Result of Action
The molecular and cellular effects of 4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane ’s action include increased insulin and GLP-1 secretion . These effects can help regulate blood glucose levels, making it a potential treatment for type 2 diabetes .
Propriétés
IUPAC Name |
4-(5-chloropyrimidin-2-yl)-1,4-oxazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-8-6-11-9(12-7-8)13-2-1-4-14-5-3-13/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZOMHXDOHWCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(2-Chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(5-chloro-2-methylsulfanylpyrimidin-4-yl)methanone](/img/structure/B2703059.png)

![1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B2703061.png)


![2-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2703069.png)


![1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B2703072.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2703075.png)
![5-[2-(2,2-Difluoroethyl)-4-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2703077.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2703078.png)
